molecular formula C16H13Cl2N3O3S B2597396 2-({[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]amino}methylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione CAS No. 1192655-41-6

2-({[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]amino}methylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione

Cat. No.: B2597396
CAS No.: 1192655-41-6
M. Wt: 398.26
InChI Key: KEUPNSQWRKWLMJ-FBCYGCLPSA-N
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Description

2-({[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]amino}methylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione is a synthetic cyclohexane-1,3-dione derivative characterized by a 5-chloro-1,2,3-thiadiazole substituent linked via a methoxyamino-methylidene group and a 4-chlorophenyl moiety at position 5 of the cyclohexane ring. Cyclohexane-1,3-dione derivatives are widely studied for their enzyme inhibitory properties, particularly against 4-hydroxyphenylpyruvate dioxygenase (HPPD), due to their ability to chelate metal ions in enzyme active sites . This compound is synthesized via Michael addition reactions, a common strategy for cyclohexane-1,3-dione derivatives, followed by purification via column chromatography .

Properties

IUPAC Name

5-(4-chlorophenyl)-2-[(E)-(5-chlorothiadiazol-4-yl)methoxyiminomethyl]-3-hydroxycyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O3S/c17-11-3-1-9(2-4-11)10-5-14(22)12(15(23)6-10)7-19-24-8-13-16(18)25-21-20-13/h1-4,7,10,22H,5-6,8H2/b19-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRYJHFTXUOGGY-FBCYGCLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C(=C1O)C=NOCC2=C(SN=N2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CC(=O)C(=C1O)/C=N/OCC2=C(SN=N2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]amino}methylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with chloroacetic acid under acidic conditions.

    Attachment of the Methoxy Group: The thiadiazole intermediate is then reacted with methanol in the presence of a base to introduce the methoxy group.

    Cyclohexane-1,3-dione Core Formation: The cyclohexane-1,3-dione core is synthesized separately through a Claisen condensation reaction involving ethyl acetoacetate and benzaldehyde.

    Final Coupling Reaction: The final step involves coupling the thiadiazole intermediate with the cyclohexane-1,3-dione derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the cyclohexane-1,3-dione core, potentially converting them to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the cyclohexane-1,3-dione core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound has potential as a bioactive molecule. Its thiadiazole ring is known for antimicrobial and antifungal properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as an anti-inflammatory or anticancer agent

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to environmental factors.

Mechanism of Action

The mechanism of action of 2-({[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]amino}methylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity to certain proteins, while the cyclohexane-1,3-dione core can participate in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclohexane-1,3-dione derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Cyclohexane-1,3-dione Derivatives

Compound Name / ID Key Substituents Synthesis Method Biological Activity Binding Affinity / IC50 (μM) Reference Evidence
Target Compound 5-(4-chlorophenyl), 2-(5-chloro-1,2,3-thiadiazol-4-yl-methoxyamino-methylidene Michael addition reaction Anticancer (predicted), HPPD inhibition (potential) Not reported
Compound 5c Substituents not specified (likely aryl/heteroaryl groups) Michael addition reaction High binding affinity against breast cancer protein 2ZOQ; in vitro anticancer activity Binding score: -9.2 kcal/mol
2-((1H-Indol-3-yl)methylene)cyclohexane-1,3-dione 2-(Indole-methylene) Condensation reaction Xanthine oxidase inhibitor (competitive) IC50: <7.08 μM
2,2-((2-Chloro-6-fluorophenyl)methylene)-bis(3-hydroxycyclohex-2-en-1-one) Bis-cyclohexane-dione with chloro-fluoro-phenyl Multi-step synthesis Xanthine oxidase inhibitor (noncompetitive) IC50: <7.08 μM
5-(4-Chlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione Piperazinyl-ethylamino substituent Not specified Intermediate for pharmaceuticals; unconfirmed bioactivity Not reported
Compound 7b (Thiadiazole derivative) Thiadiazole-carbonyl-hydrazone Reaction with α-halo compounds Anticancer activity against HepG-2 cells IC50: 1.61 ± 1.92 μg/mL

Key Observations

Structural Impact on Activity: The 5-chloro-1,2,3-thiadiazole group in the target compound distinguishes it from other derivatives. Compared to Compound 5c, which lacks the thiadiazole moiety, the target compound’s unique substituent may confer improved specificity for HPPD or anticancer targets .

Synthetic Pathways :

  • The target compound shares a common synthesis route (Michael addition) with other cyclohexane-1,3-dione derivatives . However, derivatives like Compound 7b require multi-step reactions involving α-halo compounds, which may reduce yield .

However, its thiadiazole group may alter binding kinetics compared to indole-based derivatives . Thiadiazole derivatives like Compound 7b also exhibit potent anticancer activity (IC50 ~1.61 μg/mL), supporting the therapeutic relevance of this scaffold .

Biological Activity

The compound 2-({[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]amino}methylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione is a derivative of thiadiazole, a class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanism of action.

Chemical Structure and Properties

The compound features a unique structure combining a thiadiazole ring with a chlorophenyl group and a cyclohexane dione moiety. This structural complexity may contribute to its biological efficacy.

PropertyValue
Molecular FormulaC₁₅H₁₄ClN₃O₂S
Molecular Weight329.80 g/mol
CAS NumberNot available
Chemical ClassThiadiazole derivative

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The thiadiazole ring can engage in hydrogen bonding and π-π interactions with enzymes and receptors, potentially inhibiting their activity. This mechanism is particularly relevant in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance:

  • Bacterial Inhibition : Studies show that derivatives of thiadiazoles have demonstrated activity against Gram-positive and Gram-negative bacteria. The specific compound has been evaluated for its effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : The compound also shows potential antifungal properties, particularly against Candida albicans and Aspergillus niger.

A comparative analysis of similar compounds reveals that modifications to the thiadiazole structure can enhance or reduce antimicrobial efficacy.

Anticancer Properties

Several studies have highlighted the anticancer potential of thiadiazole derivatives:

  • Cell Line Studies : The compound has been tested against various cancer cell lines, including breast (MCF-7) and lung carcinoma (A549). Results indicate that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction.
  • IC50 Values : The effective concentration required to inhibit cell growth (IC50) varies among different studies but generally falls within the low micromolar range (e.g., IC50 = 4.27 µg/mL for certain derivatives).

Case Studies

  • Study on Antimicrobial Activity :
    • Researchers evaluated a series of thiadiazole derivatives for their antibacterial effects against Bacillus cereus and Salmonella typhi. The most active compounds exhibited zones of inhibition ranging from 15–19 mm at concentrations of 500 μg/disk.
  • Anticancer Evaluation :
    • A study assessed the cytotoxic effects of various thiadiazole derivatives on human leukemia cell lines. Compounds with specific substitutions on the phenyl ring showed promising results with IC50 values as low as 0.28 µg/mL.

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